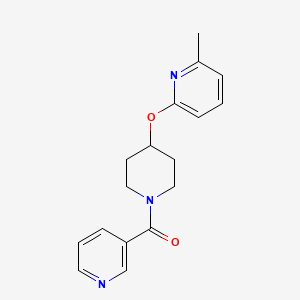

(4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone

Description

Properties

IUPAC Name |

[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]-pyridin-3-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2/c1-13-4-2-6-16(19-13)22-15-7-10-20(11-8-15)17(21)14-5-3-9-18-12-14/h2-6,9,12,15H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBEMJHPNVSSLGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and interactions with various biological targets, supported by data tables and relevant research findings.

Chemical Structure and Properties

The structure of the compound is characterized by a piperidine ring substituted with a 6-methylpyridine moiety and a pyridine group, which contributes to its biological properties. The methanone functional group enhances its reactivity and potential for interaction with biological systems.

Research indicates that compounds similar to This compound may act on various molecular targets involved in disease pathways. Notably, these compounds have shown potential as inhibitors of specific enzymes or receptors, suggesting applications in treating conditions such as cancer and neurodegenerative diseases .

Pharmacological Studies

In vitro studies have demonstrated that piperidine derivatives possess a range of biological activities, including:

- Antimicrobial Activity : Compounds similar to this derivative have shown effectiveness against various bacterial strains.

- Enzyme Inhibition : Potential inhibition of acetylcholinesterase (AChE) and urease has been noted, which could have implications for treating Alzheimer's disease and other conditions .

Case Studies

One notable study evaluated the anti-Ebola activity of related piperidine derivatives. Compounds synthesized in this research demonstrated significant potency against the Ebola virus, with some exhibiting submicromolar activity levels (EC50 values around 0.64 µM) and favorable selectivity indices .

Comparative Analysis with Similar Compounds

The following table summarizes key features and activities of compounds structurally related to This compound :

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 6-Methylpyridine | Methyl-substituted pyridine ring | Antimicrobial activity |

| Piperidine Derivatives | Various substitutions on the piperidine ring | Analgesic, anti-inflammatory effects |

| Pyridine-based Inhibitors | Often used in enzyme inhibition | Potential anticancer properties |

This comparative analysis highlights the unique combination of functional groups in This compound , which may confer distinct biological activities compared to these similar compounds.

Synthesis Pathways

The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent substitutions with pyridine derivatives. The synthetic route can be optimized based on available reagents and desired yields.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The following compounds share key structural motifs with the target molecule but differ in substituents, leading to variations in physicochemical and pharmacological properties:

Key Comparative Insights

The trifluoromethyl group in ’s compound increases lipophilicity and metabolic resistance, favoring prolonged half-life .

Conformational Flexibility: The piperidine core in the target compound allows for chair conformations, optimizing spatial alignment with biological targets. In contrast, ’s phenoxy-substituted compound lacks this flexibility, which may limit binding to rigid active sites .

The trifluoromethyl group in ’s compound creates steric bulk and electron-withdrawing effects, which could enhance affinity for hydrophobic pockets .

The target compound’s simpler structure may favor broader applicability, such as neurotransmitter receptor modulation .

Q & A

Q. What are the critical steps and optimized conditions for synthesizing (4-((6-Methylpyridin-2-yl)oxy)piperidin-1-yl)(pyridin-3-yl)methanone?

The synthesis typically involves multi-step pathways, including:

- Coupling reactions : Formation of the piperidine-pyridyl ether linkage under basic conditions (e.g., NaOH in dichloromethane) .

- Methanone formation : Amide coupling or Friedel-Crafts acylation, requiring anhydrous solvents like dimethylformamide (DMF) and catalysts such as Hünig’s base .

- Purification : Column chromatography or recrystallization to isolate high-purity product (>95%) . Optimization parameters include temperature control (e.g., reflux at 80–100°C), solvent polarity, and stoichiometric ratios to maximize yield (reported 60–85%) .

Q. Which analytical techniques are essential for confirming structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify connectivity of the piperidine, pyridine, and methanone moieties .

- X-ray Crystallography : To resolve stereochemistry and spatial arrangement, particularly for chiral centers in the piperidine ring .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₈H₂₁N₃O₂) and fragmentation patterns .

Q. How is chemical stability assessed under varying experimental conditions?

Stability studies involve:

- pH-dependent degradation : Incubation in buffers (pH 1–13) followed by HPLC analysis to track decomposition products .

- Thermal stress testing : Heating to 40–60°C for 48 hours to evaluate thermal stability .

- Light exposure : UV-Vis spectroscopy to monitor photodegradation in quartz cuvettes under UV light (254 nm) .

Advanced Research Questions

Q. What computational strategies elucidate reaction mechanisms and intermediate states?

- Density Functional Theory (DFT) : Models transition states and activation energies for key steps like etherification or acylation .

- Molecular Dynamics (MD) : Simulates solvent effects and conformational flexibility during nucleophilic substitution at the piperidine nitrogen .

- Docking Studies : Predicts binding modes with biological targets (e.g., enzymes) to guide structure-activity relationship (SAR) optimization .

Q. How can surface plasmon resonance (SPR) and NMR quantify target binding affinity?

- SPR : Immobilizes target proteins (e.g., kinases) on sensor chips; measures real-time binding kinetics (kₐ, k𝒹) and dissociation constants (K𝒹) .

- STD-NMR : Saturates protein protons to detect ligand epitopes through magnetization transfer, identifying critical binding regions (e.g., pyridyl interactions) .

Q. What strategies resolve contradictions in reported synthetic yields or purity?

- Design of Experiments (DoE) : Statistical optimization (e.g., Box-Behnken design) to identify critical variables (e.g., solvent ratio, catalyst loading) .

- In-situ monitoring : ReactIR or LC-MS tracks reaction progress, minimizing side-product formation .

- Reproducibility protocols : Strict control of anhydrous conditions and inert atmospheres (N₂/Ar) to mitigate moisture-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.